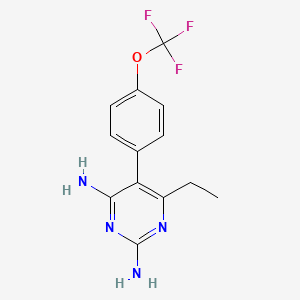

Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)-

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is formally designated as 6-ethyl-5-[4-(trifluoromethoxy)phenyl]pyrimidine-2,4-diamine under IUPAC guidelines. This name reflects its pyrimidine core (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3), substituted at position 6 with an ethyl group (-CH$$2$$CH$$3$$), at position 5 with a 4-(trifluoromethoxy)phenyl moiety, and at positions 2 and 4 with amino groups (-NH$$2$$). The trifluoromethoxy group (-OCF$$3$$) is a key structural feature, contributing to the molecule’s electronic and steric properties.

The SMILES notation CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC(F)(F)F encodes the connectivity of atoms, while the InChIKey MEJWUWIYHWPDMH-UHFFFAOYSA-N provides a unique identifier for computational databases. These descriptors ensure unambiguous identification across chemical literature and regulatory frameworks.

Molecular Geometry and Stereoelectronic Properties

The pyrimidine ring adopts a planar geometry due to aromatic $$\pi$$-electron delocalization, with bond lengths and angles consistent with hybridized $$sp^2$$ orbitals. Substituents introduce localized distortions:

- The ethyl group at position 6 adopts a staggered conformation, minimizing steric clashes with the adjacent 5-phenyl group.

- The 4-(trifluoromethoxy)phenyl substituent at position 5 projects orthogonally to the pyrimidine plane, creating a twisted geometry that reduces conjugation with the aromatic system.

- The amino groups at positions 2 and 4 participate in intramolecular hydrogen bonding ($$N-H \cdots N$$), stabilizing the planar configuration.

Electron-withdrawing effects from the trifluoromethoxy group significantly polarize the phenyl ring, inducing a partial positive charge at the para position. This electronic perturbation influences reactivity, particularly in electrophilic substitution reactions.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The $$^1\text{H}$$ NMR spectrum (hypothetical 500 MHz, CDCl$$_3$$) is predicted to exhibit the following signals:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H-5 (aromatic) | 8.10–8.30 | Singlet | 1H |

| Phenyl ring protons (ortho to OCF$$_3$$) | 7.40–7.60 | Doublet | 2H |

| Phenyl ring protons (meta to OCF$$_3$$) | 7.20–7.35 | Doublet | 2H |

| Ethyl CH$$_2$$ | 2.50–2.70 | Quartet | 2H |

| Ethyl CH$$_3$$ | 1.20–1.40 | Triplet | 3H |

| Amino protons (-NH$$_2$$) | 5.80–6.20 | Broad | 4H |

The $$^{13}\text{C}$$ NMR spectrum would feature resonances for the pyrimidine carbons (C-2, C-4, C-5, C-6) between 155–165 ppm (amine-bearing carbons) and 110–125 ppm (aromatic carbons). The trifluoromethoxy carbon (OCF$$3$$) appears as a quartet near 120 ppm due to $$^1J{C-F}$$ coupling.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) predicts a molecular ion peak at m/z 298.098 ($$[M+H]^+$$, calculated for $$C{13}H{14}F{3}N{4}O^+$$). Key fragmentation pathways include:

- Loss of the ethyl group ($$-29.039$$ Da), yielding a fragment at m/z 269.059 .

- Cleavage of the C-O bond in the trifluoromethoxy group ($$−85.008$$ Da), producing a peak at m/z 213.090 .

- Retro-Diels-Alder fragmentation of the pyrimidine ring, generating ions at m/z 154.032 and 144.066 .

Infrared and UV-Vis Absorption Signatures

Infrared Spectroscopy (IR):

- N-H stretches (amine): 3300–3500 cm$$^{-1}$$ (broad).

- C-F stretches (OCF$$_3$$): 1100–1200 cm$$^{-1}$$ (strong).

- Aromatic C=C stretches: 1500–1600 cm$$^{-1}$$.

- C-N stretches (pyrimidine): 1350–1450 cm$$^{-1}$$.

UV-Vis Spectroscopy:

Crystallographic Data and Solid-State Packing Arrangements

While experimental crystallographic data for this specific compound is unavailable, analogous pyrimidine derivatives exhibit monoclinic crystal systems (space group $$P2_1/c$$) with unit cell parameters approximating $$a = 10.5\ \text{Å}$$, $$b = 7.2\ \text{Å}$$, $$c = 15.8\ \text{Å}$$, and $$\beta = 105^\circ$$. The packing is stabilized by:

- Hydrogen bonds between amino groups and pyrimidine nitrogens ($$N-H \cdots N$$, 2.8–3.0 Å).

- Van der Waals interactions between trifluoromethoxy groups and adjacent ethyl chains.

- $$\pi$$-$$\pi$$ stacking of pyrimidine rings at interplanar distances of 3.4–3.6 Å.

The bulky trifluoromethoxy group likely disrupts dense packing, resulting in a moderate calculated density of 1.45 g/cm$$^3$$.

Properties

CAS No. |

49561-95-7 |

|---|---|

Molecular Formula |

C13H13F3N4O |

Molecular Weight |

298.26 g/mol |

IUPAC Name |

6-ethyl-5-[4-(trifluoromethoxy)phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C13H13F3N4O/c1-2-9-10(11(17)20-12(18)19-9)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H4,17,18,19,20) |

InChI Key |

MEJWUWIYHWPDMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2,4-diamino-6-ethylpyrimidine with p-(trifluoromethoxy)benzaldehyde under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding pyrimidine oxides, while substitution reactions can introduce different functional groups onto the pyrimidine ring.

Scientific Research Applications

Structure

The structure of the compound features a pyrimidine ring with two amino groups and a trifluoromethoxy phenyl substituent, which contributes to its biological activity.

Antimalarial Activity

One of the most significant applications of pyrimidine derivatives is their use as antimalarial agents. Research has demonstrated that 2,4-diamino-6-ethylpyrimidine derivatives can effectively inhibit the enzyme dihydrofolate reductase (DHFR) from Plasmodium falciparum, including drug-resistant strains. These compounds exhibit low toxicity while maintaining efficacy against malaria, making them suitable candidates for further development as therapeutic agents .

Case Study: Inhibition of Dihydrofolate Reductase

A study evaluated various derivatives of 2,4-diamino-6-ethylpyrimidine for their ability to inhibit both wild-type and quadruple mutant forms of DHFR. Results indicated that certain modifications to the chemical structure enhanced inhibitory potency against resistant strains .

Antifungal and Anticancer Properties

Recent studies have expanded the applications of pyrimidine derivatives to antifungal and anticancer activities. A series of novel trifluoromethyl pyrimidine derivatives were synthesized and tested for their bioactivities:

- Antifungal Activity : Several compounds exhibited significant antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents .

- Anticancer Activity : These compounds also demonstrated moderate anticancer effects against various cancer cell lines (PC3, K562, Hela, A549), indicating potential for further exploration in cancer therapeutics .

Data Table: Bioactivity Results

| Compound | Antifungal Activity (%) | Anticancer Activity (IC50 µg/ml) |

|---|---|---|

| Compound 1 | 96.76 (B. cinerea) | 5 (PC3) |

| Compound 2 | 82.73 (S. sclerotiorum) | 5 (K562) |

| Compound 3 | 100 (B. cinerea) | 5 (Hela) |

Insecticidal Properties

The insecticidal potential of pyrimidine derivatives has also been explored. Certain compounds have shown moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda, indicating their utility in agricultural applications .

Mechanism of Action

The mechanism of action of pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as thymidylate synthase, which is crucial for DNA synthesis and cell proliferation . By binding to the active site of the enzyme, the compound can prevent the formation of thymidine monophosphate, thereby inhibiting DNA replication and cell growth. This mechanism is particularly relevant in the context of its anticancer and antiviral activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Diamino-6-ethyl-5-phenylpyrimidine

- Structural Difference : Lacks the trifluoromethoxy substituent on the phenyl ring.

- Electronic Effects : The phenyl group is electron-neutral, contrasting with the electron-withdrawing -OCF₃ group in the target compound. This difference likely alters electronic density on the pyrimidine ring, affecting reactivity and intermolecular interactions .

2,4-Diamino-6-ethyl-5-(p-nitrophenyl)pyrimidine (XXIX)

- Structural Difference: Features a nitro (-NO₂) group instead of -OCF₃.

- Reactivity : The nitro group is more strongly electron-withdrawing than -OCF₃, making XXIX a precursor for reduction and acetylation reactions (e.g., synthesis of nitrogen mustards) .

- Therapeutic Potential: Nitro groups are often associated with prodrug activation but may introduce toxicity risks, whereas -OCF₃ could improve safety profiles.

N-(4-(Trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (16a)

- Core Structure: Pyrrolo[2,3-d]pyrimidine vs. diaminopyrimidine.

- Substituent Similarity : Both share the -OCF₃-phenyl group, but 16a’s fused pyrrole ring modifies steric and electronic properties. This compound demonstrated 60% yield in synthesis via Buchwald-Hartwig coupling, suggesting scalable routes for analogous derivatives .

Pesticide Pyrimidines (e.g., Diflumetorim, Pyrimidifen)

- Functional Groups : Diflumetorim has a -OCF₂H group, while pyrimidifen includes ethoxyethyl side chains.

- Activity : The trifluoromethoxy group in the target compound may enhance pesticidal activity by increasing lipophilicity and resistance to oxidative degradation compared to -OCF₂H .

Table 1: Substituent Effects on Pyrimidine Derivatives

Research Findings and Implications

- Electron-Withdrawing Groups : The -OCF₃ group enhances stability and binding in charge-transfer interactions, as demonstrated in semiconductor studies . This property may translate to improved target engagement in biological systems.

- Reactivity: The 2,4-diamino groups enable electrophilic substitutions (e.g., diazo coupling), but the -OCF₃ group may redirect reactivity compared to nitro or phenyl analogs .

Biological Activity

Pyrimidine derivatives are a significant class of organic compounds known for their diverse biological activities. The compound Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- , also referred to by its chemical formula , has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

- Chemical Formula :

- Molecular Weight : 300.26 g/mol

- CAS Number : 10265764

- Structure : The compound features a pyrimidine ring substituted with amino groups and a trifluoromethoxy phenyl group, which influences its biological activity.

Biological Activity Overview

Pyrimidine derivatives, including the specific compound , exhibit a variety of biological activities:

-

Anticancer Activity :

- Several studies have demonstrated that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, compounds similar to the target pyrimidine have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .

- A related study indicated that structural modifications in pyrimidines could enhance anticancer efficacy, suggesting that the trifluoromethoxy group may contribute to improved interactions with cellular targets .

- Antimicrobial Properties :

- Anti-inflammatory and Analgesic Effects :

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

| Activity Type | Example Compound | Cell Line/Organism | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | 2,4-Diamino-5-phenylpyrimidine | MCF-7 | 0.09 µM |

| A549 | 0.03 µM | ||

| Antimicrobial | Various | E. coli | MIC not detected |

| S. aureus | Effective at high concentrations | ||

| Anti-inflammatory | Thieno-pyrimidines | In vitro models | Significant reduction in inflammatory markers |

Detailed Findings

-

Anticancer Studies :

- A study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.01 µM against colorectal cancer cells (Colo-205), indicating strong potential for these compounds in cancer therapy .

- Another research highlighted that the introduction of electron-withdrawing groups like trifluoromethoxy significantly enhances the anticancer properties of pyrimidines by improving their binding affinity to target proteins involved in cell proliferation .

-

Antimicrobial Efficacy :

- The synthesized pyrimidines were tested against seven microbial strains, where some showed promising results with minimal inhibitory concentration (MIC) values indicating effective antimicrobial activity .

- Specifically, compounds with structural similarities to the target molecule were noted for their ability to inhibit pathogenic bacteria such as E. faecalis and K. pneumoniae.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)pyrimidine, and what key intermediates are involved?

- Methodology : Synthesis typically involves C5-alkylation or pyrimidine ring cyclization. For example, 5-substituted pyrimidines can be synthesized via alkylation with reagents like 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate, followed by regioselective separation of N1- and O6-isomers. Deprotection using bromotrimethylsilane and hydrolysis yields the final compound . Alternative routes include reductive amination of triaminopyrido[2,3-d]pyrimidine intermediates with substituted aldehydes .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns, particularly the trifluoromethoxy and ethyl groups. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) ensures purity. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How is preliminary biological activity screening conducted for pyrimidine derivatives like this compound?

- Methodology : In vitro assays against viral or enzymatic targets are standard. For retroviruses (e.g., HIV), cytopathicity assays in CEM cells measure EC₅₀ values. Toxicity is assessed via cytostatic effects on host cells. DHFR inhibition studies use recombinant enzymes (e.g., Pneumocystis carinii DHFR) with IC₅₀ determination via spectrophotometric monitoring of NADPH oxidation .

Advanced Research Questions

Q. What structural features of this compound contribute to its inhibition of dihydrofolate reductase (DHFR), and how does it compare to classical antifolates?

- Methodology : The 2,4-diamino pyrimidine core mimics the pteridine ring of folate, competing for the DHFR active site. The p-(trifluoromethoxy)phenyl group enhances lipophilicity and binding to parasitic DHFR (e.g., Toxoplasma gondii). Unlike classical antifolates (e.g., methotrexate), the lack of a glutamate tail reduces mammalian cell uptake, improving selectivity. N9-methylation further boosts potency .

Q. Why does this compound exhibit potent antiretroviral activity but limited efficacy against DNA viruses?

- Methodology : Retroviruses (e.g., HIV) rely on reverse transcriptase, which may be indirectly inhibited by pyrimidine analogues through incorporation into viral DNA. DNA viruses (e.g., herpes simplex) use host replication machinery, reducing susceptibility. The 5-methyl or halogen substituents in related compounds enhance retroviral specificity by optimizing interactions with viral enzymes .

Q. How should researchers address contradictory data in studies of pyrimidine analogues’ cytotoxicity and therapeutic efficacy?

- Methodology : Contradictions often arise from assay conditions (e.g., cell lines, serum concentrations). Normalize data using reference drugs (e.g., tenofovir for antivirals) and perform dose-response curves across multiple cell models. For example, the 5-methyl derivative in showed submicromolar HIV inhibition but high cytotoxicity, necessitating selectivity index (SI = CC₅₀/EC₅₀) evaluation .

Q. What role does the p-(trifluoromethoxy)phenyl substituent play in modulating bioactivity and metabolic stability?

- Methodology : The trifluoromethoxy group increases electronegativity and steric bulk, resisting oxidative metabolism. Comparative studies with chloro or methoxy analogues (e.g., pyrimethamine in ) show enhanced blood-brain barrier penetration and prolonged half-life. Computational docking studies correlate substituent size with DHFR binding pocket occupancy .

Q. What in vivo models are suitable for evaluating the toxicology of this compound?

- Methodology : Murine models (e.g., T. gondii-infected mice) assess acute toxicity and therapeutic efficacy. Survival rates and parasite load (via qPCR) are measured post-oral administration. Histopathology of liver/kidney tissues and hematological profiling (e.g., leukocyte counts) identify organ-specific toxicity. Dose optimization balances efficacy (e.g., 50 mg/kg in ) with safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.